4-(4-Fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
Description
Properties
CAS No. |
89549-66-6 |
|---|---|
Molecular Formula |
C17H11FN4 |
Molecular Weight |
290.29 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C17H11FN4/c18-13-8-6-12(7-9-13)16-15-10-21-22(17(15)20-11-19-16)14-4-2-1-3-5-14/h1-11H |
InChI Key |
LIKNSDOTJREROE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Step 1: Formation of 5-Amino-4-cyanopyrazole
Malononitrile reacts with triethyl orthoformate and acetic anhydride, followed by one-pot cyclization with hydrazine hydrate.
Conditions :
Step 2: Cyclization to 4-Amino-1H-pyrazolo[3,4-d]pyrimidine
5-Amino-4-cyanopyrazole undergoes condensation with formamide catalyzed by tin tetrachloride.
Conditions :
Step 3: Bromination for Cross-Coupling Readiness
Bromination at position 3 introduces a reactive site for subsequent aryl group installation.
Conditions :
Step 4: Palladium-Catalyzed Stille Coupling
The brominated intermediate couples with 4-fluorophenyltrimethyltin under palladium catalysis.
Conditions :
Palladium-Catalyzed Cross-Coupling for Aryl Group Introduction
Late-stage functionalization via Suzuki or Stille coupling is critical for installing the 4-fluorophenyl group. The patent US7452880B2 highlights Suzuki-Miyaura coupling using 4-fluorophenylboronic acid:
Reaction Protocol :
-
Substrate : 3-Bromo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 equiv)
-
Boronic Acid : 4-Fluorophenylboronic acid (1.5 equiv)
-
Base : K₂CO₃ (2.0 equiv)
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Solvent : DME/H₂O (4:1), 90°C, 24 hours
Industrial-Scale Optimization and Process Considerations
Scalable synthesis requires cost-effective reagents and simplified purification. The CN103965201A patent avoids (trimethylsilyl)diazomethane, opting for malononitrile and Stille coupling with trimethyltin reagents. Key industrial adaptations include:
-
Catalyst Recycling : Pd(PPh₃)₄ recovery via filtration reduces costs.
-
Solvent Selection : Toluene replaces DMF for easier separation.
-
Quality Control : Recrystallization in ethyl acetate ensures >99% purity.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrazolopyrimidine oxides.
Reduction: Formation of reduced pyrazolopyrimidine derivatives.
Substitution: Formation of substituted pyrazolopyrimidine derivatives with various functional groups.
Scientific Research Applications
4-(4-Fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. The compound binds to the active site of the enzyme, preventing substrate access and thereby inhibiting its activity . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Pyrazolo[3,4-d]pyrimidine derivatives vary widely based on substituents at positions 1, 3, 4, and 6. Below is a comparative analysis of key analogs:
- Impact of Fluorine: The 4-fluorophenyl group in the target compound likely improves lipophilicity and metabolic stability compared to non-fluorinated analogs like compound 10 (thioether) or 12 (imidazoline-trione). Fluorine’s electron-withdrawing nature may enhance π-π stacking in kinase binding pockets .
Anticancer Activity
- Docking studies suggest strong EGFR inhibition, a key target in breast cancer .
- Kinase Inhibition: (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone () inhibits FGFR with IC$_{50}$ = 5.18 µM, suggesting that bulky substituents at position 4 improve kinase affinity. The target compound’s fluorophenyl group may offer similar or superior selectivity .
Anti-inflammatory Activity
- Compounds 63a/b () inhibit NO, TNF-α, and IL-6 production via NF-κB and MAPK pathways.
Anticoccidial Activity
- 4-Cyclopentylamino-1-β-D-ribofuranosyl derivative () clears Eimeria tenella at 200 ppm. The target compound’s aromatic substituents may reduce ribosomal incorporation compared to ribose-containing analogs but improve stability .
Toxicity and Selectivity
- Toxicity: Some 4-alkylamino derivatives () show in vitro toxicity to chick liver cells, whereas fluorophenyl-substituted compounds (e.g., 8b) exhibit lower toxicity, suggesting fluorination improves selectivity .
- Selectivity: The target compound’s fluorophenyl group may reduce off-target effects compared to non-specific kinase inhibitors like those in .
Biological Activity
4-(4-Fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a compound of significant interest in medicinal chemistry, particularly for its potential anti-cancer properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).
- Molecular Formula : C17H12FN5
- Molar Mass : 305.31 g/mol
- CAS Number : 393785-41-6
The primary mechanism through which this compound exerts its biological effects is through the inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase. This inhibition is crucial as EGFR plays a significant role in the proliferation and survival of cancer cells.
Key Findings:
- Inhibition Rates : Compounds derived from this class have shown inhibition rates ranging from 41% to 91% against EGFR-TK, with some derivatives demonstrating particularly high efficacy (91% inhibition) .
- Binding Interactions : Molecular docking studies indicate that these compounds interact with the ATP-binding site of EGFR-TK, forming hydrogen bonds with critical amino acids such as Met793 .
Biological Activity Against Cancer Cell Lines
The biological activity of this compound has been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).
Efficacy Data:
| Compound | Cell Line | IC50 Value (µM) | Inhibition (%) |
|---|---|---|---|
| 5a | MCF-7 | Not specified | Not specified |
| 6b | A549 | Not specified | 91% |
| 12b | A549 | 0.016 | High |
| HCT-116 | 19.56 | Not specified |
The compound 12b showed remarkable anti-proliferative activity with an IC50 value of against wild-type EGFR and against the mutant EGFR T790M .
Structure-Activity Relationship (SAR)
The SAR studies have indicated that substitutions on the phenyl ring significantly affect the biological activity of pyrazolo[3,4-d]pyrimidine derivatives. For instance:
- The presence of electron-withdrawing groups like fluorine enhances the potency of these compounds against cancer cell lines.
- Variations in substituents at specific positions lead to differences in binding affinity and inhibitory activity against EGFR .
Case Studies
Recent studies have highlighted various derivatives of pyrazolo[3,4-d]pyrimidine and their biological activities:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-(4-Fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine and its derivatives?
- Methodology : The core structure is synthesized via nucleophilic substitution or condensation reactions. For example, derivatives are prepared by reacting intermediates like 3-methyl-4-aminophenyl compounds with aryl halides or substituted benzoyl chlorides in solvents such as dry acetonitrile or dichloromethane . Purification typically involves recrystallization from acetonitrile.
- Key Analytical Data :
| Reaction Type | Solvent | Yield (%) | Characterization (IR/NMR) |
|---|---|---|---|
| Alkylation | Acetonitrile | 75–85 | IR: 3350 cm⁻¹ (N-H stretch); ¹H NMR: δ 8.2–7.3 ppm (aromatic protons) |
| Acylation | Benzene | 60–70 | IR: 1720 cm⁻¹ (C=O stretch) |
Q. How can spectroscopic techniques (IR, NMR) confirm the structure of pyrazolo[3,4-d]pyrimidine derivatives?
- IR Spectroscopy : Detects functional groups (e.g., N-H stretches at 3300–3350 cm⁻¹ for amines, C=O stretches at 1700–1720 cm⁻¹ for esters) .
- ¹H NMR : Identifies substituent positions via aromatic proton splitting patterns (e.g., δ 7.2–8.5 ppm for fluorophenyl groups) and coupling constants .
Q. What safety precautions are critical when handling this compound in the lab?
- Protocol : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin contact due to potential irritants (H315, H319 hazard codes) . Waste must be segregated and disposed via certified hazardous waste services .
Advanced Research Questions
Q. How do substituents at the 4-position influence biological activity?
- Experimental Design : Compare derivatives with substituents like aryloxy, alkylurea, or benzoyl groups. For example, 3-methyl-4-benzoyl derivatives showed enhanced lipophilicity, impacting cellular uptake .
- Data Analysis : Use logP values and in vitro assays (e.g., antimicrobial or kinase inhibition) to correlate structure-activity relationships .
Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?
- Optimization : Adjust solvent polarity (e.g., acetonitrile vs. dichloromethane) or reaction temperature. For example, alkylation in acetonitrile at 60°C improved yields by 15% compared to room temperature .
- Troubleshooting : Monitor intermediates via TLC/HPLC and optimize stoichiometry of reagents (e.g., excess alkyl halides for complete substitution) .
Q. How can regioselectivity challenges in pyrazolo[3,4-d]pyrimidine functionalization be addressed?
- Methodology : Use directing groups (e.g., -NH₂ at C4) to control electrophilic substitution. For fluorophenyl derivatives, meta-substitution is favored due to electron-withdrawing effects .
- Case Study : X-ray crystallography (e.g., C–F bond length analysis at 1.34 Å) confirmed regioselective fluorination in 4-(4-fluorophenyl) derivatives .
Q. What computational methods predict the binding affinity of this compound to kinase targets?
- Approach : Molecular docking (e.g., AutoDock Vina) using crystal structures of kinase domains (PDB ID: 1ATP). Focus on hydrogen bonding with hinge regions (e.g., pyrimidine N1 interaction) .
- Validation : Compare docking scores with experimental IC₅₀ values from kinase inhibition assays .
Data Contradiction and Validation
Q. How to address discrepancies in reported biological activity across similar derivatives?
- Cross-Validation : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays). For example, conflicting IC₅₀ values for 3-(4-phenoxyphenyl) derivatives were resolved using a unified ATP concentration of 10 µM .
- Meta-Analysis : Aggregate data from multiple studies (e.g., antimicrobial studies in ) to identify outliers and confirm trends.
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
